molecular formula C17H14BrN3O3S2 B12428037 Anticancer agent 34

Anticancer agent 34

Cat. No.: B12428037
M. Wt: 452.3 g/mol
InChI Key: MARSLVWRGVPRLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 34 typically involves the reaction of a sulfonyl chloride with a urea derivative under controlled conditions. The process begins with the preparation of the sulfonyl chloride, which is then reacted with the urea derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to enhance yield and reduce costs. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process is designed to minimize waste and improve the overall efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 34 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions typically result in the formation of new sulfonylurea derivatives with varied biological activities .

Scientific Research Applications

Chemistry

In chemistry, Anticancer agent 34 is used as a model compound to study the reactivity of sulfonylurea derivatives. Its unique structure allows researchers to explore various synthetic pathways and reaction mechanisms .

Biology

Biologically, this compound has shown significant antimicrobial activity against strains like Bacillus mycoides, Escherichia coli, and Candida albicans. Its minimum inhibitory concentration (MIC) ranges from 0.039 to 0.156 mg/ml, indicating its potency as an antimicrobial agent .

Medicine

In medicine, this compound is primarily researched for its anticancer properties. It inhibits the growth of cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer) with IC50 values of 8.4 µg/ml and 7.8 µg/ml, respectively .

Industry

Industrially, this compound is used in the development of new antimicrobial and anticancer drugs. Its efficacy and potency make it a valuable lead compound for drug discovery and development .

Mechanism of Action

Anticancer agent 34 exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell growth and proliferation. In cancer cells, it induces apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. It also causes DNA damage and fragmentation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its dual functionality as both an antimicrobial and anticancer agent. Its broad-spectrum activity against various microbial strains and cancer cell lines makes it a versatile compound in scientific research .

Properties

Molecular Formula

C17H14BrN3O3S2

Molecular Weight

452.3 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C17H14BrN3O3S2/c1-11-2-8-14(9-3-11)26(23,24)21-16(22)20-17-19-15(10-25-17)12-4-6-13(18)7-5-12/h2-10H,1H3,(H2,19,20,21,22)

InChI Key

MARSLVWRGVPRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.